BI-1935

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

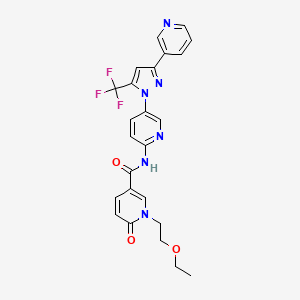

1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F3N6O3/c1-2-36-11-10-32-15-17(5-8-22(32)34)23(35)30-21-7-6-18(14-29-21)33-20(24(25,26)27)12-19(31-33)16-4-3-9-28-13-16/h3-9,12-15H,2,10-11H2,1H3,(H,29,30,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMESAVNRPDKZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C=C(C=CC1=O)C(=O)NC2=NC=C(C=C2)N3C(=CC(=N3)C4=CN=CC=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Soluble Epoxide Hydrolase Inhibitor BI-1935

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BI-1935, a potent and selective inhibitor of soluble epoxide hydrolase (sEH). The document details its mechanism of action, physicochemical properties, and available biological data, offering valuable insights for researchers in pharmacology and drug development.

Introduction to Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme crucial in the metabolism of bioactive lipid signaling molecules.[1] The enzyme possesses two distinct domains: a C-terminal hydrolase domain and an N-terminal phosphatase domain.[2][3] The C-terminal domain is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[4][5] EETs, which are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases, exhibit a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties.[5][6][7] By degrading EETs, sEH effectively diminishes these protective effects.[7] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain.[7][8][9]

This compound: A Potent and Selective sEH Inhibitor

This compound is a small molecule inhibitor of soluble epoxide hydrolase developed by Boehringer Ingelheim.[8] It is characterized by its high potency and selectivity, making it a valuable tool for both in vitro and in vivo research into the therapeutic potential of sEH inhibition.[8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 1-(2-Ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide | [10] |

| Molecular Formula | C₂₄H₂₁F₃N₆O₃ | [10] |

| Molecular Weight | 498.47 g/mol | [10] |

| CAS Number | 940954-41-6 | [6] |

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of human sEH. The available data on its in vitro activity and selectivity are summarized in the tables below.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Potency (IC₅₀) | Reference |

| Human sEH | Biochemical h-sEH binding assay | 7 nM | [8][11] |

Table 2: Selectivity Profile of this compound

| Off-Target | Assay Type | Result | Reference |

| hCYP2J2 | In-house screen | > 1 µM (> 100-fold selectivity) | [8] |

| hCYP2C9 | In-house screen | > 1 µM (> 100-fold selectivity) | [8] |

| hCYP2C19 | In-house screen | > 1 µM (> 100-fold selectivity) | [8] |

| IL-2 | In-house screen | > 1 µM (> 100-fold selectivity) | [8] |

| Thromboxane Synthase | Eurofins Safety Panel 44™ | 96% inhibition @ 10 µM (IC₅₀ = 0.132 µM) | [8] |

| 5-Lipoxygenase (5LO) | Eurofins Safety Panel 44™ | 66% inhibition @ 10 µM (IC₅₀ = 5.92 µM) | [8] |

| Dopamine Transporter (DAT) | PRESTO-TANGO GPCR screen | 82% inhibition @ 10 µM | [8] |

| Sigma 1 Receptor | PRESTO-TANGO GPCR screen | 50% inhibition @ 10 µM | [8] |

| 61 other targets in Eurofins Safety Panel 44™ | Radioligand binding/Enzymatic assays | < 20% inhibition @ 10 µM | [8] |

| 5 other targets in Eurofins Safety Panel 44™ | Radioligand binding/Enzymatic assays | < 80% inhibition @ 10 µM | [8] |

Signaling Pathway of sEH Inhibition

The therapeutic effects of sEH inhibitors like this compound are primarily attributed to the increased bioavailability of EETs. The following diagram illustrates the signaling pathway affected by sEH inhibition.

Figure 1: Signaling pathway of soluble epoxide hydrolase and its inhibition by this compound.

In Vivo Efficacy

This compound has been shown to exert a dose-dependent effect on mean arterial pressure in Dahl salt-sensitive rats, a well-established animal model of hypertension.[8] However, specific quantitative data from this study are not publicly available.

Experimental Protocols

In Vitro sEH Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the IC₅₀ of an sEH inhibitor, adapted from commercially available assay kits and published literature.[1][5][9]

Figure 2: Experimental workflow for the in vitro sEH inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare sEH assay buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing 0.1 mg/mL bovine serum albumin).

-

Reconstitute lyophilized recombinant human sEH in assay buffer to the desired concentration.

-

Prepare a stock solution of a fluorogenic sEH substrate (e.g., cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate; CMNPC) in a suitable solvent like DMSO.

-

Prepare a stock solution of this compound in DMSO and create a serial dilution series.

-

Prepare a known sEH inhibitor (e.g., 12-(3-adamantan-1-yl-ureido)-dodecanoic acid; AUDA) as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer to all wells.

-

Add the serially diluted this compound, solvent control (DMSO), and positive control to their respective wells.

-

Add the reconstituted human sEH to all wells except the no-enzyme control wells.

-

Pre-incubate the plate at 30°C for 5 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin measuring the fluorescence intensity kinetically using a microplate reader at appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for CMNPC) at regular intervals for 30 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (increase in fluorescence over time) for each well.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

In Vivo Blood Pressure Measurement in Dahl Salt-Sensitive Rats (Representative Protocol)

This protocol describes a representative method for evaluating the effect of an sEH inhibitor on blood pressure in Dahl salt-sensitive rats, based on published studies.[2][3][12]

Figure 3: Experimental workflow for in vivo blood pressure measurement.

Detailed Methodology:

-

Animal Model:

-

Use male Dahl salt-sensitive rats, a strain genetically predisposed to developing hypertension in response to high salt intake.

-

Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

-

Hypertension Induction:

-

Induce hypertension by switching the rats from a normal-salt diet to a high-salt diet (e.g., 4-8% NaCl).

-

-

Treatment Groups:

-

Randomly assign the rats to different treatment groups: a vehicle control group and multiple groups receiving different doses of this compound.

-

-

Drug Administration:

-

Administer this compound or the vehicle daily via a suitable route, such as oral gavage. The formulation of this compound should be optimized for oral bioavailability.

-

-

Blood Pressure Measurement:

-

Measure the mean arterial pressure at regular intervals throughout the study. This can be done non-invasively using the tail-cuff method or continuously using radiotelemetry implants for more accurate and detailed data.

-

-

Data Analysis:

-

Compare the mean arterial pressure of the this compound-treated groups with the vehicle control group at each time point.

-

Analyze the data to determine if there is a statistically significant, dose-dependent reduction in blood pressure.

-

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) properties, are not currently available in the public domain.

Conclusion

This compound is a potent and selective inhibitor of soluble epoxide hydrolase, representing a valuable chemical probe for investigating the physiological and pathophysiological roles of the sEH pathway. Its demonstrated in vitro potency and in vivo antihypertensive effects in a preclinical model underscore the therapeutic potential of sEH inhibition. Further studies to elucidate its pharmacokinetic profile and to provide detailed quantitative in vivo efficacy data will be crucial for its continued development and application in translational research.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Revealing the Pathogenesis of Salt-Sensitive Hypertension in Dahl Salt-Sensitive Rats through Integrated Multi-Omics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dahl Salt Sensitive Rats are Protected Against Vascular Defects Related to Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cross-species absorption, metabolism, distribution and pharmacokinetics of BI 201335, a potent HCV genotype 1 NS3/4A protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Blood Pressure in Salt-Sensitive Dahl Rats v1.0.0 [physionet.org]

- 6. ahajournals.org [ahajournals.org]

- 7. Proof of Pharmacology, Safety, and Pharmacokinetics of the Novel TRPA1 Antagonist BI 1839100: A Randomized, Placebo‐Controlled, Parallel Group, First‐In‐Human Study in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 10. ahajournals.org [ahajournals.org]

- 11. Pattern Recognition in Pharmacokinetic Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

BI-1935: An In-depth Technical Guide to In Vitro Potency and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and selectivity profile of BI-1935, a potent and selective inhibitor of soluble epoxide hydrolase (sEH). All data is presented in a structured format for clarity, and detailed experimental methodologies are provided for key assays.

Core Potency and Selectivity Profile

This compound is a small molecule inhibitor of soluble epoxide hydrolase (sEH) with a half-maximal inhibitory concentration (IC50) of 7 nM.[1] It has demonstrated good selectivity against human cytochrome P450 (CYP) epoxygenases 2J2, 2C9, and 2C19, as well as Interleukin-2 (IL-2), with over 100-fold selectivity for sEH over these enzymes.[1]

In Vitro Potency

| Target | IC50 (nM) | Assay Type |

| Human Soluble Epoxide Hydrolase (sEH) | 7 | Biochemical |

Selectivity Profile

The selectivity of this compound was assessed against a panel of 44 targets in the Eurofins SafetyScreen44™ and a panel of 315 GPCRs using the PRESTO-TANGO assay.

Eurofins SafetyScreen44™ Panel:

At a concentration of 10 µM, this compound showed the following significant interactions:

| Target | % Inhibition @ 10 µM | IC50 (µM) |

| Thromboxane Synthase | 96% | 0.132 |

| 5-Lipoxygenase (5LO) | 66% | 5.92 |

Note: 61 out of 67 targets in a broader panel showed less than 20% inhibition at 10 µM, and 5 out of 67 showed less than 80% inhibition at the same concentration.

PRESTO-TANGO GPCR Screen:

Significant inhibition was observed for 2 out of 315 GPCRs at a concentration of 10 µM:

| Target | % Inhibition @ 10 µM |

| Dopamine Transporter (DAT) | 82% |

| Sigma 1 | 50% |

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the IC50 of inhibitors against human sEH using a fluorometric assay.

Materials:

-

Recombinant human sEH

-

sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

-

Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Test compound (this compound)

-

Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed concentration of human sEH enzyme to each well of the microplate.

-

Add the diluted this compound or control solutions to the wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the sEH substrate (PHOME).

-

Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 330 nm and emission at 465 nm).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cytochrome P450 (CYP) Inhibition Assay (Representative Protocol)

This protocol describes a general method for assessing the inhibitory potential of a compound against major CYP isoforms.

Materials:

-

Human liver microsomes or recombinant CYP enzymes (e.g., CYP2J2, CYP2C9, CYP2C19)

-

CYP-specific probe substrates (e.g., terfenadine for CYP2J2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19)

-

NADPH regenerating system

-

Test compound (this compound)

-

Positive control inhibitors

-

Acetonitrile for quenching the reaction

-

LC-MS/MS system for analysis

Procedure:

-

Prepare various concentrations of this compound.

-

In a reaction mixture containing human liver microsomes or recombinant CYP enzyme and a specific probe substrate, add the test compound or control.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

After a specific incubation time, terminate the reaction by adding cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the presence of the metabolite of the probe substrate using a validated LC-MS/MS method.

-

Determine the percent inhibition at each concentration of this compound and calculate the IC50 value.

Eurofins SafetyScreen44™ Panel

The SafetyScreen44™ panel from Eurofins is a standardized assay panel used to assess the off-target liability of compounds. The assays are typically conducted as either binding assays (measuring the displacement of a radiolabeled ligand) or enzymatic assays (measuring the inhibition of enzyme activity). For this compound, the compound was tested at a concentration of 10 µM in duplicate. The results are reported as the percentage of inhibition of the control response.

Signaling Pathways and Experimental Workflows

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

References

BI-1935: A Potent Soluble Epoxide Hydrolase Inhibitor for the Modulation of Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological process that, when dysregulated, contributes to a wide range of debilitating diseases. A promising therapeutic strategy for controlling inflammation involves the inhibition of soluble epoxide hydrolase (sEH). This enzyme plays a pivotal role in the degradation of endogenous anti-inflammatory lipid mediators. BI-1935 is a potent and selective small molecule inhibitor of sEH, demonstrating significant potential for the modulation of inflammatory responses. This document provides a comprehensive technical overview of the role of this compound and, more broadly, sEH inhibitors in inflammation, including their mechanism of action, preclinical efficacy, and the signaling pathways they modulate.

Introduction: The Role of Soluble Epoxide Hydrolase in Inflammation

Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade. It metabolizes epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with potent anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active dihydroxyeicosatrienoic acid (DHET) counterparts, sEH effectively diminishes the protective effects of these signaling molecules, thereby promoting a pro-inflammatory state.

Inhibition of sEH presents a targeted approach to enhance the body's natural anti-inflammatory mechanisms. By preventing the degradation of EETs, sEH inhibitors increase the bioavailability of these beneficial lipids, leading to a reduction in inflammatory responses. This strategy has shown promise in a variety of preclinical models of inflammatory diseases.

This compound: A Potent and Selective sEH Inhibitor

This compound is a chemical probe characterized as a potent inhibitor of soluble epoxide hydrolase. Its high potency and selectivity make it a valuable tool for investigating the therapeutic potential of sEH inhibition.

In Vitro Potency

This compound demonstrates high in vitro potency against sEH, as detailed in the table below.

| Compound | Target | IC50 (nM) |

| This compound | Soluble Epoxide Hydrolase (sEH) | 7 |

Table 1: In vitro potency of this compound against soluble epoxide hydrolase.

Preclinical Efficacy of sEH Inhibitors in Inflammation

While specific preclinical data on this compound's anti-inflammatory effects are limited in publicly available literature, studies on other potent sEH inhibitors provide strong evidence for the therapeutic potential of this class of compounds in various inflammatory models.

Airway Inflammation

In a rat model of tobacco smoke-induced airway inflammation, an sEH inhibitor significantly reduced the influx of inflammatory cells into the lungs.

| Treatment Group | Total Bronchoalveolar Lavage Cells | Neutrophils | Alveolar Macrophages | Lymphocytes |

| Tobacco Smoke + Vehicle | Increased cell numbers (baseline) | Increased | Increased | Increased |

| Tobacco Smoke + sEH Inhibitor | Significant reduction | Significant reduction | Significant reduction | Significant reduction |

Table 2: Qualitative summary of the effect of an sEH inhibitor on inflammatory cell infiltration in a rat model of airway inflammation.

Systemic Inflammation and Cytokine Production

In models of lipopolysaccharide (LPS)-induced systemic inflammation, sEH inhibitors have been shown to reduce the production of key pro-inflammatory cytokines. The data below is from a study using the sEH inhibitor TPPU in murine macrophages.

| Treatment Group | TNF-α mRNA Expression | IL-1β mRNA Expression |

| LPS | Markedly increased | Markedly increased |

| LPS + TPPU (dose-dependent) | Significantly reduced | Significantly reduced |

Table 3: Effect of the sEH inhibitor TPPU on pro-inflammatory cytokine expression in LPS-stimulated murine macrophages.

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound and other sEH inhibitors are mediated through the modulation of key signaling pathways that regulate inflammation. By increasing the levels of EETs, these inhibitors influence the activity of transcription factors such as NF-κB and PPARγ.

The Soluble Epoxide Hydrolase (sEH) Pathway

The core mechanism of this compound involves the direct inhibition of sEH, leading to an accumulation of anti-inflammatory EETs.

Downstream Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that drives the expression of numerous pro-inflammatory genes. EETs, stabilized by sEH inhibitors like this compound, have been shown to suppress the activation of the NF-κB pathway.

Interaction with PPARγ Signaling

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor with anti-inflammatory properties. EETs can act as partial agonists of PPARγ, and by increasing their levels, sEH inhibitors can enhance PPARγ-mediated anti-inflammatory effects.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not extensively available in the public domain. However, based on studies with other sEH inhibitors in relevant inflammatory models, the following methodologies are representative of the approaches used.

In Vitro sEH Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against sEH.

-

Methodology:

-

Recombinant human or rodent sEH is used.

-

A fluorescent substrate for sEH is incubated with the enzyme in the presence of varying concentrations of the test compound (e.g., this compound).

-

The enzymatic reaction leads to the production of a fluorescent product.

-

The fluorescence intensity is measured over time using a plate reader.

-

The rate of product formation is calculated for each compound concentration.

-

The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Rodent Model of Lipopolysaccharide (LPS)-Induced Inflammation

-

Objective: To evaluate the in vivo anti-inflammatory efficacy of an sEH inhibitor.

-

Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.

-

Methodology:

-

Animals are randomly assigned to treatment groups (e.g., vehicle control, LPS + vehicle, LPS + sEH inhibitor at various doses).

-

The sEH inhibitor or vehicle is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified time before the inflammatory challenge.

-

Inflammation is induced by intraperitoneal or intravenous injection of LPS.

-

At a predetermined time point after LPS administration (e.g., 2, 6, or 24 hours), animals are euthanized.

-

Blood and tissues (e.g., lung, liver) are collected for analysis.

-

Endpoints:

-

Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in plasma or tissue homogenates using ELISA or multiplex assays.

-

Quantification of inflammatory cell infiltration in tissues via histological analysis (e.g., H&E staining) and cell counting.

-

Assessment of gene expression of inflammatory markers in tissues using RT-qPCR.

-

-

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of an sEH inhibitor like this compound in an inflammation model.

In-depth Technical Guide: The Effects of BI-1935 on Vascular Tone

An extensive search of publicly available scientific literature and clinical trial databases has yielded no information on a compound designated BI-1935 in the context of vascular tone or any other biological activity.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to its effects on the cardiovascular system. The searches for "this compound vascular tone," "this compound mechanism of action," "this compound effect on blood vessels," and "this compound clinical trials" did not return any relevant results for a compound with this identifier.

It is possible that:

-

"this compound" is an internal, preclinical designation that has not yet been disclosed in public forums or scientific publications.

-

There may be a typographical error in the compound name.

-

The compound is no longer under development and information has been retracted or is not readily accessible.

We recommend verifying the compound identifier. Should a different name or designation be available, we would be pleased to conduct a new search to provide the requested technical guide.

Methodological & Application

Application Notes and Protocols: Evaluation of the Novel Antihypertensive Agent BI-1935 in Rodent Models of Hypertension

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, specific preclinical data for a compound designated "BI-1935" in rodent models of hypertension is not publicly available. The following application notes and protocols are presented as a generalized framework for the preclinical evaluation of a novel antihypertensive agent, herein referred to as this compound, based on established methodologies for common rodent models of hypertension. The dosages, specific results, and mechanism of action are hypothetical and for illustrative purposes.

Introduction

Hypertension is a critical risk factor for cardiovascular disease.[1] The development of novel antihypertensive therapeutics requires rigorous preclinical evaluation in relevant animal models. These application notes provide detailed protocols for assessing the efficacy of a novel investigational compound, this compound, in two widely used rodent models of hypertension: the Spontaneously Hypertensive Rat (SHR) model of essential hypertension and the Angiotensin II (Ang II)-induced model of hypertension.[1][2]

Hypothetical Mechanism of Action of this compound

For the purpose of this protocol, this compound is hypothesized to be a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the action of Ang II on the AT1 receptor, this compound is expected to inhibit vasoconstriction and reduce aldosterone secretion, thereby lowering blood pressure.

Signaling Pathway Diagram

Caption: Hypothetical mechanism of this compound as an AT1 receptor antagonist.

Experimental Models

Two distinct rodent models are recommended for the initial in vivo evaluation of this compound.

-

Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension.[1][2][3] SHRs develop hypertension between 5-6 weeks of age, providing a relevant model for studying primary hypertension.[2]

-

Angiotensin II-Induced Hypertension: This model involves the continuous infusion of Ang II in normotensive rats (e.g., Wistar or Sprague-Dawley) to induce acute hypertension.[2] It is particularly useful for confirming the mechanism of action for compounds targeting the RAAS.

Data Presentation: Hypothetical Dose-Response Data

The following tables summarize hypothetical data from efficacy studies of this compound in rodent models of hypertension.

Table 1: Effect of Single Oral Dose of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHRs)

| Treatment Group | Dose (mg/kg, p.o.) | N | Baseline SBP (mmHg) | SBP at 4h Post-Dose (mmHg) | Change in SBP (mmHg) |

| Vehicle (0.5% CMC) | 0 | 8 | 185 ± 5 | 183 ± 6 | -2 ± 2 |

| This compound | 1 | 8 | 187 ± 6 | 165 ± 5 | -22 ± 3 |

| This compound | 3 | 8 | 184 ± 5 | 148 ± 4 | -36 ± 4 |

| This compound | 10 | 8 | 186 ± 7 | 132 ± 5 | -54 ± 5 |

| Valsartan | 20 | 8 | 185 ± 5 | 140 ± 6 | -45 ± 4 |

| Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle. |

Table 2: Effect of this compound on Mean Arterial Pressure (MAP) in Angiotensin II-Infused Rats

| Treatment Group | Dose (mg/kg, i.v.) | N | Baseline MAP (mmHg) | MAP during Ang II Infusion (mmHg) |

| Vehicle | 0 | 6 | 105 ± 4 | 155 ± 6 |

| This compound | 0.3 | 6 | 107 ± 5 | 130 ± 5 |

| This compound | 1 | 6 | 106 ± 4 | 115 ± 4 |

| This compound | 3 | 6 | 104 ± 5 | 108 ± 5* |

| Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle during Ang II infusion. |

Experimental Protocols

Protocol 1: Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the dose-dependent effect of a single oral dose of this compound on systolic blood pressure in conscious SHRs.

Materials:

-

Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.

-

Wistar-Kyoto (WKY) rats as normotensive controls (optional).

-

This compound and vehicle (e.g., 0.5% Carboxymethylcellulose in water).

-

Oral gavage needles.

-

Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography).

-

Animal restrainers and warming platform.

Methodology:

-

Animal Acclimatization: Acclimate rats to the laboratory environment for at least one week. For 3-5 days prior to the study, train the animals by placing them in restrainers on a warming platform for 10-15 minutes daily to minimize stress during blood pressure measurements.[2]

-

Baseline Blood Pressure: On the day of the experiment, record stable baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for each rat. A minimum of 5-7 consecutive stable readings should be averaged.

-

Drug Administration: Group the animals and administer this compound or vehicle via oral gavage (p.o.).

-

Post-Dose Measurements: Measure blood pressure and heart rate at multiple time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).

-

Data Analysis: Calculate the change in blood pressure from baseline for each animal at each time point. Analyze data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's post-hoc test).

Protocol 2: Efficacy of this compound in Angiotensin II-Induced Hypertension Model

Objective: To determine if this compound can prevent the acute hypertensive effects of an Angiotensin II infusion in normotensive rats.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

This compound and vehicle (e.g., saline).

-

Angiotensin II.

-

Surgical tools for catheter implantation.

-

Intravenous (i.v.) and intra-arterial (i.a.) catheters.

-

Infusion pumps.

-

Direct blood pressure transducer and data acquisition system.

Methodology:

-

Surgical Preparation: Anesthetize the rats and surgically implant a catheter into the jugular vein for drug infusion and another into the carotid or femoral artery for direct blood pressure monitoring. Allow animals to recover for at least 48 hours.

-

Baseline Blood Pressure: On the day of the experiment, connect the arterial catheter to the pressure transducer and allow the animal to stabilize to obtain a baseline mean arterial pressure (MAP).

-

Drug Administration: Administer a bolus intravenous (i.v.) dose of this compound or vehicle via the jugular vein catheter.

-

Angiotensin II Infusion: After a short period (e.g., 15 minutes), begin a continuous i.v. infusion of Angiotensin II (e.g., 500 ng/kg/min) to induce hypertension.[2]

-

Blood Pressure Monitoring: Continuously record MAP throughout the Ang II infusion period (e.g., 30-60 minutes).

-

Data Analysis: Compare the peak MAP reached during Ang II infusion between vehicle-treated and this compound-treated groups using a t-test or ANOVA.

Experimental Workflow Visualization

Caption: General experimental workflows for the SHR and Ang II models.

References

Application Notes and Protocols for BI-1935 Administration in Preclinical Inflammation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributor to the pathophysiology of a wide range of diseases. The cyclooxygenase-2 (COX-2) enzyme is a key mediator in the inflammatory cascade, and its selective inhibition represents a major therapeutic strategy for managing inflammatory conditions.[1][2] BI-1935 is a novel, highly selective COX-2 inhibitor. These application notes provide detailed protocols for evaluating the anti-inflammatory efficacy of this compound in two standard preclinical models: Lipopolysaccharide (LPS)-induced endotoxemia in mice and Collagen-Induced Arthritis (CIA) in rats. The included data serves as a representative example of the expected outcomes.

Signaling Pathway of COX-2 in Inflammation

Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), trigger a signaling cascade that leads to the induction of COX-2.[1][2] This enzyme then catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. This compound selectively binds to and inhibits the COX-2 enzyme, thereby blocking the production of prostaglandins and reducing the inflammatory response.

Caption: Simplified signaling pathway of COX-2 in inflammation and the mechanism of action of this compound.

Preclinical Models and Protocols

Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This model is used to evaluate the acute systemic anti-inflammatory activity of a compound.[3] LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response characterized by the release of pro-inflammatory cytokines.[3][4]

Experimental Workflow:

Caption: Experimental workflow for the LPS-induced endotoxemia model.

Detailed Protocol:

-

Animals: Male C57BL/6 mice (8-10 weeks old) are used.[5]

-

Housing: Animals are housed in a specific pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Acclimatization: Mice are acclimated to the facility for at least 7 days prior to the experiment.

-

Grouping: Animals are randomly assigned to treatment groups (n=8-10 per group):

-

Vehicle control (e.g., 0.5% methylcellulose)

-

This compound (e.g., 1, 3, 10 mg/kg)

-

Positive control (e.g., Dexamethasone, 1 mg/kg)[6]

-

-

Dosing: this compound or vehicle is administered orally (p.o.) 1 hour before LPS challenge.

-

LPS Challenge: Mice are injected intraperitoneally (i.p.) with LPS from Escherichia coli O111:B4 at a dose of 1 mg/kg.[6]

-

Sample Collection: 2 hours after LPS injection, blood is collected via cardiac puncture into EDTA-containing tubes. Plasma is separated by centrifugation and stored at -80°C. Lungs and liver can also be harvested for further analysis.

-

Cytokine Analysis: Plasma levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Representative Data:

| Treatment Group | Dose (mg/kg) | Plasma TNF-α (pg/mL) | Plasma IL-6 (pg/mL) |

| Vehicle | - | 2548 ± 312 | 1876 ± 245 |

| This compound | 1 | 1876 ± 254 | 1354 ± 198 |

| This compound | 3 | 1123 ± 187 | 876 ± 143 |

| This compound | 10 | 543 ± 98 | 412 ± 76 |

| Dexamethasone | 1 | 487 ± 85 | 354 ± 65 |

Data are presented as mean ± SEM.

Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[7][8]

Experimental Workflow:

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Detailed Protocol:

-

Animals: Male Lewis rats (6-8 weeks old) are used.

-

Housing: As described for the LPS model.

-

Induction of Arthritis:

-

Day 0 (Primary Immunization): Rats are anesthetized and injected intradermally at the base of the tail with 100 µL of an emulsion containing bovine type II collagen (2 mg/mL) and Complete Freund's Adjuvant (CFA) (2 mg/mL M. tuberculosis).[7][9]

-

Day 7 (Booster Immunization): A booster injection of 100 µL of an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site near the base of the tail.[8]

-

-

Grouping and Dosing: From day 10 to day 28, rats are treated daily with:

-

Vehicle control (e.g., 0.5% methylcellulose)

-

This compound (e.g., 3, 10, 30 mg/kg, p.o.)

-

Positive control (e.g., Methotrexate, 0.3 mg/kg, i.p., twice weekly)

-

-

Clinical Assessment:

-

Arthritis Score: Paw inflammation is scored daily from day 10 on a scale of 0-4 for each paw (maximum score of 16 per animal), where 0 = no signs of inflammation, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = joint deformity and/or ankylosis.

-

Paw Volume: Paw volume is measured weekly using a plethysmometer.

-

-

Histopathology: On day 28, animals are euthanized, and hind paws are collected, fixed in 10% neutral buffered formalin, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.

Representative Data:

| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 28) | Paw Volume Change (Day 28, mL) |

| Vehicle | - | 12.5 ± 1.8 | 1.5 ± 0.3 |

| This compound | 3 | 9.8 ± 1.5 | 1.1 ± 0.2 |

| This compound | 10 | 5.4 ± 1.1 | 0.6 ± 0.1 |

| This compound | 30 | 2.1 ± 0.8 | 0.2 ± 0.05 |

| Methotrexate | 0.3 | 4.2 ± 1.0 | 0.5 ± 0.1 |

Data are presented as mean ± SEM.

Conclusion

The protocols outlined provide a framework for the preclinical evaluation of the anti-inflammatory properties of this compound. The LPS-induced endotoxemia model is suitable for assessing acute systemic anti-inflammatory effects, while the CIA model allows for the evaluation of efficacy in a chronic autoimmune arthritis setting. The representative data demonstrates the potential of this compound to ameliorate inflammatory responses in these models, supporting its further development as a therapeutic agent for inflammatory diseases.

References

- 1. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The LPS-induced endotoxemia mouse model [bio-protocol.org]

- 6. 4.15. LPS-Induced Endotoxemia [bio-protocol.org]

- 7. chondrex.com [chondrex.com]

- 8. chondrex.com [chondrex.com]

- 9. resources.amsbio.com [resources.amsbio.com]

Application of AOC3/VAP-1 Inhibition in Renal Disease Research: A Focus on BI-1935 and Related Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound "BI-1935" does not appear in publicly available research literature, it is hypothesized to be an internal designation for a molecule targeting Amine Oxidase, Copper Containing 3 (AOC3), also known as Vascular Adhesion Protein-1 (VAP-1) or Semicarbazide-Sensitive Amine Oxidase (SSAO). This hypothesis is based on the nomenclature of compounds developed by Boehringer Ingelheim, which was investigating a similar compound, BI 1467335, an AOC3/VAP-1 inhibitor. Although the development of BI 1467335 for diabetic retinopathy and non-alcoholic steatohepatitis (NASH) was discontinued, the target protein, AOC3/VAP-1, remains a compelling area of investigation for various renal diseases due to its dual role in promoting inflammation and oxidative stress.

This document provides detailed application notes and protocols based on existing research on AOC3/VAP-1 inhibition in the context of kidney disease. It is intended to guide researchers in exploring the therapeutic potential of targeting this pathway in preclinical models of renal pathology.

The Role of AOC3/VAP-1 in Renal Pathophysiology

AOC3/VAP-1 is a unique enzyme with a dual function that contributes to the pathogenesis of kidney disease. It is expressed on the surface of endothelial cells and is also found in a soluble, active form in the plasma.[1]

1. Adhesion Molecule for Leukocytes: AOC3/VAP-1 mediates the adhesion and transmigration of leukocytes, such as neutrophils and lymphocytes, to sites of inflammation within the kidney.[2][3] This process is crucial in the initiation and progression of inflammatory renal conditions.

2. Enzymatic Activity and Oxidative Stress: As a semicarbazide-sensitive amine oxidase, AOC3/VAP-1 catalyzes the oxidative deamination of primary amines. This enzymatic reaction produces hydrogen peroxide (H₂O₂), ammonia, and aldehydes, which are potent inducers of oxidative stress and cellular damage in the renal parenchyma.[2][4] This enzymatic activity is implicated in the development of diabetic nephropathy and other renal complications.[4][5]

Elevated levels of soluble AOC3/VAP-1 have been observed in patients with chronic kidney disease (CKD), and its concentration correlates with the severity of the disease.[6][7] Furthermore, AOC3/VAP-1 is involved in the pathogenesis of renal ischemia-reperfusion injury and fibrosis.[2][8]

Data Presentation: Efficacy of AOC3/VAP-1 Inhibition in Preclinical Renal Models

The following tables summarize quantitative data from studies investigating the effects of AOC3/VAP-1 inhibitors in experimental models of kidney disease.

Table 1: Effect of AOC3/VAP-1 Inhibition on Renal Fibrosis in a Murine Unilateral Ureteral Obstruction (UUO) Model

| Treatment Group | Cortical Fibrosis Score (Arbitrary Units) | Reference |

| Sham Operated | Not Reported | [8] |

| UUO (Untreated) | 3.7 ± 0.2 | [8] |

| UUO + PXS-4728A (AOC3/VAP-1 Inhibitor) | 2.1 ± 0.3 | [8] |

| UUO + Telmisartan (Angiotensin Receptor Blocker) | 2.7 ± 0.6 | [8] |

Data are presented as mean ± SEM. PXS-4728A is a specific AOC3/VAP-1 inhibitor.

Table 2: Effect of AOC3/VAP-1 Inhibition on Oxidative Stress in a Diabetic Nephropathy Model

| Treatment Group | Nitrotyrosine Expression (% of Cortex) | Reference |

| Control | 0.3 ± 0.04 | [1] |

| Diabetic | 1.7 ± 0.3 | [1] |

| Diabetic + PXS-4728A (AOC3/VAP-1 Inhibitor) | Significantly Reduced (exact value not provided) | [1] |

Nitrotyrosine is a marker of cellular damage and inflammation.

Table 3: Serum AOC3/VAP-1 Levels in Chronic Kidney Disease Patients

| Patient Group | Serum VAP-1 Level (Relative Units) | Reference |

| No CKD | Lower | [6] |

| CKD Stage 2 | Significantly Higher than No CKD | [6] |

| CKD Stage 3 | Significantly Higher than No CKD | [6] |

Serum VAP-1 levels were found to be positively associated with the urinary albumin-to-creatinine ratio and negatively associated with the estimated glomerular filtration rate (eGFR).

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

Objective: To induce renal fibrosis in a rodent model to evaluate the anti-fibrotic effects of AOC3/VAP-1 inhibitors.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

4-0 silk suture

-

AOC3/VAP-1 inhibitor (e.g., PXS-4728A) or vehicle control

-

Telmisartan (positive control)

-

Tissue collection and processing reagents (formalin, paraffin)

-

Histological stains (Masson's trichrome)

Procedure:

-

Anesthetize the mice using isoflurane.

-

Make a midline abdominal incision to expose the left kidney and ureter.

-

Ligate the left ureter at two points using 4-0 silk suture.

-

Close the abdominal incision in layers.

-

For sham-operated controls, perform the same surgical procedure without ligating the ureter.

-

Administer the AOC3/VAP-1 inhibitor, vehicle, or telmisartan daily via an appropriate route (e.g., oral gavage) starting from the day of surgery for 7 days.

-

At day 7 post-surgery, euthanize the mice and harvest the kidneys.

-

Fix the kidneys in 10% neutral buffered formalin and embed in paraffin.

-

Section the kidneys and stain with Masson's trichrome to assess the degree of tubulointerstitial fibrosis.

-

Quantify fibrosis using a semi-quantitative scoring method on the stained sections.

Protocol 2: Renal Ischemia-Reperfusion Injury (IRI) Model

Objective: To induce acute kidney injury via ischemia-reperfusion to assess the protective effects of AOC3/VAP-1 inhibition.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., pentobarbital sodium)

-

Surgical instruments

-

Microvascular clamps

-

AOC3/VAP-1 inhibitor (e.g., RTU-1096) or vehicle control

-

Saline solution

-

Blood and tissue collection supplies

Procedure:

-

Anesthetize the rats and place them on a heating pad to maintain body temperature.

-

Perform a midline laparotomy to expose the renal pedicles.

-

Isolate the left renal artery and vein.

-

Induce ischemia by clamping the left renal pedicle with a microvascular clamp for a defined period (e.g., 45 minutes). The right kidney can be removed (nephrectomy) to study the effects on a solitary ischemic kidney.

-

Administer the AOC3/VAP-1 inhibitor or vehicle intravenously at a specific time point before or after ischemia.

-

After the ischemic period, remove the clamp to allow reperfusion.

-

Close the abdominal incision.

-

At a specified time post-reperfusion (e.g., 24 hours), collect blood samples for measurement of serum creatinine and blood urea nitrogen (BUN).

-

Euthanize the rats and harvest the kidneys for histological analysis (e.g., H&E staining for tubular necrosis) and immunohistochemistry for markers of inflammation (e.g., neutrophil infiltration).

Mandatory Visualizations

Signaling Pathway of AOC3/VAP-1 in Renal Injury

Caption: AOC3/VAP-1 signaling in renal injury.

Experimental Workflow for Evaluating AOC3/VAP-1 Inhibitors in a UUO Model

Caption: UUO experimental workflow.

Dual Function of AOC3/VAP-1 in Promoting Kidney Damage

Caption: Dual pathogenic roles of AOC3/VAP-1.

References

- 1. Semicarbazide-sensitive amine oxidase inhibition ameliorates albuminuria and glomerulosclerosis but does not improve tubulointerstitial fibrosis in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vascular adhesion protein-1 enhances neutrophil infiltration by generation of hydrogen peroxide in renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vascular adhesion protein-1 (VAP-1) mediates lymphocyte-endothelial interactions in chronic kidney rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of vascular adhesion protein‐1 in diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vascular adhesion protein-1 and microvascular diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 7. Serum Vascular Adhesion Protein-1 Predicts End-Stage Renal Disease in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

Investigating Neuroinflammatory Pathways Using the TRPC6 Inhibitor BI-749327

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. The transient receptor potential canonical 6 (TRPC6) channel, a non-selective cation channel, has emerged as a key modulator of neuroinflammatory processes. Upregulation and overactivation of TRPC6 in glial cells, particularly microglia and astrocytes, can lead to dysregulated calcium homeostasis, activating downstream signaling cascades that drive the production of pro-inflammatory mediators.

BI-749327 is a potent and selective inhibitor of the TRPC6 channel, offering a valuable pharmacological tool to investigate the role of TRPC6 in neuroinflammatory pathways and to explore its therapeutic potential. These application notes provide an overview of the mechanisms of action and detailed protocols for utilizing BI-749327 in in vitro and in vivo models of neuroinflammation.

Mechanism of Action of TRPC6 in Neuroinflammation

TRPC6 activation contributes to neuroinflammation through several key signaling pathways:

-

Calcium-Calcineurin-NFAT Pathway: Increased intracellular calcium (Ca2+) resulting from TRPC6 activation can activate the phosphatase calcineurin. Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its nuclear translocation and the transcription of pro-inflammatory genes.

-

NF-κB Signaling Pathway: TRPC6-mediated calcium influx can also lead to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, releasing the Nuclear Factor-kappa B (NF-κB) dimer (p50/p65) to translocate to the nucleus and induce the expression of inflammatory cytokines and enzymes like COX-2.[1]

-

AIM2 Inflammasome Activation: Recent evidence suggests a link between TRPC6-mediated calcium signaling and the activation of the Absent in Melanoma 2 (AIM2) inflammasome in response to cytosolic double-stranded DNA (dsDNA). This leads to the activation of caspase-1 and the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18.

BI-749327, by selectively blocking the TRPC6 channel, can attenuate these downstream inflammatory signaling events.

Data Presentation

The following tables summarize hypothetical quantitative data based on published findings on TRPC6 inhibition in inflammatory models. These tables are for illustrative purposes to guide expected outcomes when using BI-749327.

Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokine Release from LPS-Stimulated Microglia by BI-749327

| Treatment Group | Concentration (nM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | Percent Inhibition of TNF-α | Percent Inhibition of IL-6 |

| Vehicle Control | - | 50 ± 5 | 30 ± 4 | - | - |

| LPS (100 ng/mL) | - | 850 ± 70 | 1200 ± 110 | 0% | 0% |

| LPS + BI-749327 | 10 | 630 ± 55 | 900 ± 80 | 25.9% | 25.0% |

| LPS + BI-749327 | 50 | 380 ± 40 | 550 ± 50 | 55.3% | 54.2% |

| LPS + BI-749327 | 100 | 210 ± 25 | 310 ± 35 | 75.3% | 74.2% |

Table 2: Effect of BI-749327 on NF-κB p65 Nuclear Translocation in LPS-Stimulated Microglia

| Treatment Group | Concentration (nM) | Percent of Cells with Nuclear p65 |

| Vehicle Control | - | 5 ± 1% |

| LPS (100 ng/mL) | - | 85 ± 7% |

| LPS + BI-749327 | 50 | 35 ± 5% |

| LPS + BI-749327 | 100 | 15 ± 3% |

Table 3: In Vivo Efficacy of BI-749327 in a Mouse Model of LPS-Induced Neuroinflammation

| Treatment Group | Dose (mg/kg/day, i.p.) | Brain TNF-α Levels (pg/g tissue) | Brain IL-6 Levels (pg/g tissue) |

| Vehicle Control | - | 15 ± 3 | 25 ± 5 |

| LPS (1 mg/kg) | - | 250 ± 30 | 400 ± 45 |

| LPS + BI-749327 | 30 | 110 ± 15 | 170 ± 20 |

Experimental Protocols

In Vitro Neuroinflammation Model Using Primary Microglia or BV-2 Cells

This protocol describes the induction of an inflammatory response in microglia using lipopolysaccharide (LPS) and its inhibition by BI-749327.

Materials:

-

Primary microglia or BV-2 microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

BI-749327 (stock solution in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Reagents for cytokine measurement (ELISA or Multiplex Immunoassay kits)

-

96-well tissue culture plates

Procedure:

-

Cell Seeding: Seed primary microglia or BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment with BI-749327: The following day, replace the medium with fresh DMEM. Add BI-749327 at desired final concentrations (e.g., 10, 50, 100 nM). Include a vehicle control (DMSO). Incubate for 1 hour.

-

LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and collect the supernatant for cytokine analysis.

-

Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

Experimental Workflow for In Vitro Cytokine Release Assay

Caption: Workflow for in vitro cytokine release assay.

Immunofluorescence Staining for NF-κB p65 Nuclear Translocation

This protocol details the visualization of NF-κB p65 subunit translocation to the nucleus, a hallmark of its activation.

Materials:

-

Microglia cultured on glass coverslips in a 24-well plate

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody: Rabbit anti-NF-κB p65

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) nuclear stain

-

Mounting medium

Procedure:

-

Cell Treatment: Treat microglia on coverslips as described in the in vitro neuroinflammation protocol (2-hour LPS stimulation is often sufficient for translocation).

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize and capture images using a fluorescence microscope. Quantify the percentage of cells with nuclear p65 staining.

Signaling Pathway of TRPC6-mediated NF-κB Activation

Caption: TRPC6-mediated NF-κB signaling pathway.

In Vivo LPS-Induced Neuroinflammation Model

This protocol describes the induction of systemic inflammation leading to neuroinflammation in mice.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS)

-

BI-749327

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

Tissue homogenization buffer

-

Reagents for cytokine measurement (ELISA)

Procedure:

-

Acclimatization: Acclimatize mice for at least one week before the experiment.

-

BI-749327 Administration: Administer BI-749327 (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for 3 days prior to LPS challenge.

-

LPS Challenge: On the day of the experiment, administer a single i.p. injection of LPS (e.g., 1 mg/kg).

-

Tissue Collection: At a designated time point after LPS injection (e.g., 6 hours), euthanize the mice under deep anesthesia and perfuse with cold saline.

-

Brain Homogenization: Dissect the brain, and homogenize specific regions (e.g., hippocampus, cortex) in tissue homogenization buffer.

-

Cytokine Analysis: Centrifuge the homogenates and measure TNF-α and IL-6 levels in the supernatant using ELISA.

TRPC6 and AIM2 Inflammasome Activation Pathway

Caption: TRPC6 modulation of AIM2 inflammasome.

Conclusion

The selective TRPC6 inhibitor BI-749327 is a powerful tool for dissecting the intricate role of TRPC6 in neuroinflammatory signaling. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of TRPC6 inhibition in various in vitro and in vivo models of neurological disease. By elucidating the downstream consequences of TRPC6 blockade on pathways such as NFAT, NF-κB, and the AIM2 inflammasome, a deeper understanding of the molecular drivers of neuroinflammation can be achieved, paving the way for the development of novel therapeutic strategies.

References

Application Note: Quantification of BI-1935 in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of BI-1935, a novel investigational compound, in human plasma. The described method utilizes a simple protein precipitation step for sample preparation, followed by rapid and efficient chromatographic separation on a reverse-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range and is suitable for supporting pharmacokinetic studies in drug development.

Introduction

The accurate quantification of drug candidates in biological matrices is a critical aspect of preclinical and clinical drug development, providing essential data for pharmacokinetic and pharmacodynamic (PK/PD) modeling. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. This document provides a detailed protocol for the determination of this compound concentrations in human plasma, offering researchers and drug development professionals a reliable method for their studies.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

This compound-d4 (Internal Standard, IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Human plasma (K2-EDTA)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes and tips

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and its internal standard from human plasma.

-

Thaw plasma samples and quality control (QC) samples at room temperature.

-

Vortex samples to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

-

Add 10 µL of the internal standard working solution (this compound-d4, 100 ng/mL in 50% ACN).

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

Chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution program.

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The transitions are monitored in Multiple Reaction Monitoring (MRM) mode.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| MRM Transitions | Compound |

| This compound | |

| This compound-d4 (IS) | |

| Dwell Time | 200 ms |

Data Presentation

The quantitative performance of the method was evaluated by analyzing calibration standards and quality control samples. The results are summarized in the table below.

| Analyte | Calibration Curve Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) at LLOQ | Precision (%CV) at LLOQ | Accuracy (%) at QC Levels | Precision (%CV) at QC Levels |

| This compound | 1 - 1000 | 1 | 98.5 | 8.2 | 95.8 - 103.2 | 4.5 - 7.1 |

QC Levels: Low (3 ng/mL), Medium (300 ng/mL), High (800 ng/mL)

Visualization of Experimental Workflow

Caption: Workflow for the quantification of this compound in plasma.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple sample preparation procedure, combined with the sensitivity and selectivity of the mass spectrometric detection, makes this method well-suited for supporting pharmacokinetic assessments and other bioanalytical studies during the drug development process.

Troubleshooting & Optimization

Navigating the Challenges of BI-1935: A Technical Guide to Solubility and Formulation

For researchers and scientists in drug development, the potent soluble epoxide hydrolase (sEH) inhibitor, BI-1935, holds significant therapeutic promise. However, its journey from the bench to preclinical studies is often hampered by challenges related to its solubility and formulation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

At its core, the difficulty in working with this compound and similar urea-based sEH inhibitors stems from their inherent physicochemical properties. These compounds are often characterized by poor water solubility and high melting points, making them difficult to dissolve in aqueous buffers and leading to potential precipitation issues in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of this compound?

A1: this compound belongs to the class of 1,3-disubstituted urea-based sEH inhibitors. The molecular structure of these compounds contributes to strong intermolecular interactions and a stable crystal lattice, resulting in high melting points and low aqueous solubility. This inherent hydrophobicity makes it challenging to achieve desired concentrations in aqueous media for in vitro and in vivo studies.

Q2: I'm having trouble dissolving this compound for my experiments. What solvents should I use?

A2: For initial stock solutions, organic solvents are necessary. This compound has been reported to be soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL (200.62 mM), although this may require sonication to fully dissolve. When preparing working solutions for cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid cellular toxicity, typically keeping it below 0.5%.

Q3: My compound precipitates when I dilute my DMSO stock in aqueous buffer. How can I prevent this?

A3: This is a common issue with poorly soluble compounds. To mitigate precipitation, consider the following strategies:

-

Use of Co-solvents: Incorporating a water-miscible co-solvent can increase the solubility of this compound in the final aqueous solution.

-

Employ Surfactants: Surfactants can aid in solubilizing hydrophobic compounds by forming micelles.

-

pH Adjustment: The solubility of some compounds can be influenced by the pH of the solution. Experimenting with different pH buffers may be beneficial.

-

Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.

Troubleshooting Guide: Formulation for In Vivo Studies

Achieving a stable and effective formulation for in vivo administration of this compound is critical for obtaining reliable pharmacokinetic and pharmacodynamic data. Below are common problems and recommended solutions.

| Problem | Potential Cause | Troubleshooting Steps |

| Compound precipitates out of solution upon preparation or during the experiment. | The aqueous solubility of this compound is exceeded in the chosen vehicle. | 1. Increase the concentration of organic co-solvents: A common vehicle for oral gavage of poorly soluble compounds is a mixture of solvents. 2. Incorporate a surfactant: Surfactants can help to maintain the compound in a solubilized state. 3. Particle size reduction: For suspension formulations, reducing the particle size of the compound can improve its dissolution rate and overall exposure. |

| Inconsistent results between animals or studies. | Poor bioavailability due to formulation issues. The formulation may not be stable, leading to variable drug exposure. | 1. Optimize the formulation vehicle: Systematically test different combinations of co-solvents and surfactants to find a vehicle that provides consistent and adequate drug exposure. 2. Consider alternative formulation strategies: For challenging compounds, advanced formulation techniques such as the preparation of amorphous solid dispersions or lipid-based formulations may be necessary to improve bioavailability. |

| Difficulty in preparing a high-concentration dosing solution. | The solubility limit of this compound is reached in the desired vehicle. | 1. Explore a range of pharmaceutically acceptable solvents and co-solvents. 2. Structural modification: While a long-term strategy, for sEH inhibitors, the incorporation of polar groups, such as a tetrahydropyran moiety, has been shown to significantly enhance aqueous solubility without compromising potency. |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sonicator

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).

-

Vortex the tube vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, place the tube in a sonicator bath and sonicate until the solution is clear.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizing the Path to Solubilization

To better understand the strategies for overcoming the formulation challenges of poorly soluble compounds like this compound, the following workflow diagram illustrates the decision-making process for formulation development.

Caption: Workflow for developing formulations for poorly soluble compounds.

This guide provides a starting point for researchers working with this compound. Given the inherent challenges with this class of compounds, a systematic approach to formulation development, including the exploration of various excipients and techniques, is crucial for successful preclinical studies.

Optimizing BI-1935 dosage for maximum efficacy

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI-1935, a potent and selective soluble epoxide hydrolase (sEH) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent small molecule inhibitor of soluble epoxide hydrolase (sEH) with an IC50 of 7 nM.[1] sEH is an enzyme that catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, this compound increases the levels of EETs, thereby potentiating their beneficial effects. A key downstream effect of increased EETs is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[2][3][4][5]

Q2: What is the recommended starting concentration for in vitro experiments?

The optimal concentration of this compound will vary depending on the cell type and experimental conditions. A common starting point for potent sEH inhibitors is in the low nanomolar range. Given the IC50 of 7 nM for this compound, a concentration range of 1-100 nM is a reasonable starting point for most cell-based assays. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically soluble in dimethyl sulfoxide (DMSO).[6] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[7][8] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q4: What are the known off-target effects of this compound?

This compound has shown good selectivity against human CYP epoxygenases 2J2/2C9/2C19 and IL-2, with over 100-fold selectivity.[1] However, at a concentration of 10 µM, it has been observed to cause 96% inhibition of Thromboxane Synthase (IC50 = 0.132 µM) and 66% inhibition of 5-Lipoxygenase (IC50 = 5.92 µM).[1] It is crucial to consider these potential off-target effects when interpreting experimental results, especially at higher concentrations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

| Problem | Potential Cause | Troubleshooting Steps |

| Inconsistent or no observable effect of this compound | Compound Degradation: Improper storage or handling of this compound can lead to its degradation. | 1. Prepare fresh stock solutions of this compound from a new vial. 2. Ensure stock solutions are aliquoted and stored at -80°C to minimize freeze-thaw cycles.[7][8] 3. Protect the compound from light. |

| Suboptimal Concentration: The concentration of this compound may be too low or too high for the specific cell line or assay. | 1. Perform a dose-response experiment to determine the optimal effective concentration (EC50) for your system. A typical starting range is 1-100 nM. 2. Titrate the concentration to find the window of maximal efficacy without cytotoxicity. | |

| Cell Culture Conditions: Cell density, passage number, and overall cell health can influence the response to inhibitors. | 1. Ensure cells are healthy and in the logarithmic growth phase. 2. Standardize cell seeding density and passage number for all experiments. 3. Check for mycoplasma contamination. | |

| Assay Sensitivity: The assay may not be sensitive enough to detect the effects of sEH inhibition. | 1. Optimize the assay parameters, such as incubation time and substrate concentration. 2. Consider using a more sensitive readout, such as measuring downstream markers of the NF-κB pathway (e.g., p65 phosphorylation, IκBα degradation). | |

| High background or non-specific effects observed | Solvent (DMSO) Toxicity: High concentrations of DMSO can be toxic to cells and interfere with assays. | 1. Ensure the final DMSO concentration in all wells (including controls) is consistent and as low as possible (ideally ≤ 0.1%). 2. Run a vehicle control with the same concentration of DMSO as the treated wells. |

| Off-target Effects: At higher concentrations, this compound may inhibit other enzymes. | 1. Use the lowest effective concentration of this compound as determined by your dose-response curve. 2. Consider using a structurally different sEH inhibitor as a control to confirm that the observed effects are due to sEH inhibition. 3. If available, use a negative control compound that is structurally similar to this compound but inactive against sEH.[1] | |

| Compound Precipitation: this compound may precipitate out of the aqueous culture medium, especially at higher concentrations. | 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Consider using a formulation with better solubility if precipitation is a persistent issue. | |

| Variability between experiments | Inconsistent Reagent Preparation: Variations in the preparation of stock solutions or assay reagents can lead to inconsistent results. | 1. Use calibrated pipettes and follow a standardized protocol for all reagent preparations. 2. Prepare large batches of reagents where possible to minimize batch-to-batch variability. |

| Biological Variability: Inherent biological differences between cell passages or primary cell isolates can contribute to variability. | 1. Use cells within a narrow passage number range. 2. For primary cells, use multiple donors to account for biological variability. 3. Include appropriate positive and negative controls in every experiment to normalize the data. |

Experimental Protocols

In Vitro sEH Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available sEH inhibitor screening kits and is suitable for determining the IC50 of this compound.[9][10][11]

Materials:

-

Recombinant human sEH

-

sEH assay buffer

-

sEH substrate (e.g., PHOME)

-

This compound

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 330/465 nm)

Procedure:

-

Prepare Reagents:

-

Dilute recombinant human sEH to the desired concentration in pre-warmed sEH assay buffer.

-

Prepare a series of dilutions of this compound in DMSO. Further dilute these in sEH assay buffer to the desired final concentrations (ensure the final DMSO concentration is constant across all wells).

-

Prepare the sEH substrate solution in sEH assay buffer.

-

-

Assay Plate Setup:

-

Add sEH assay buffer to all wells.

-

Add the diluted this compound solutions or vehicle (DMSO) to the appropriate wells.

-

Add the diluted sEH enzyme to all wells except the "no enzyme" control wells.

-

Incubate the plate at 37°C for 10-15 minutes.

-

-

Initiate Reaction:

-